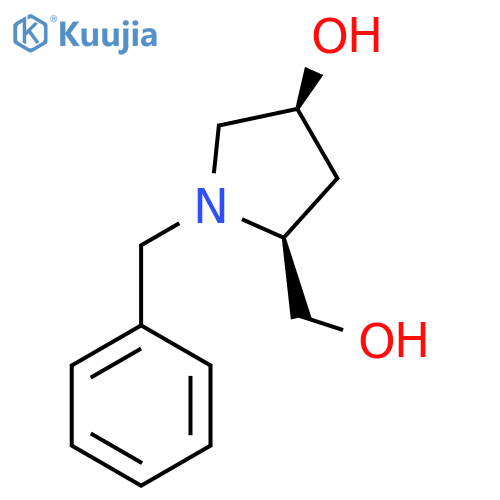

Cas no 1465782-96-0 ((2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine)

1465782-96-0 structure

商品名:(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine

CAS番号:1465782-96-0

MF:C12H17NO2

メガワット:207.268883466721

MDL:MFCD26955386

CID:4779010

(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine 化学的及び物理的性質

名前と識別子

-

- (2S,4S)-BENZYL-4-HYDROXY-2-(HYDROXYMETHYL)PYRROLIDINE

- (3S,5S)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol

- (3S,5S)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol

- cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol

- AMY36425

- SB33715

- SB38052

- X5057

- (2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl) pyrrolidine

- 1-Pyrrolidinecarboxylicacid, 4-hydroxy-2-(hydroxymethyl)-, phenylmethyl ester, (2S,4S)-

- (2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine

-

- MDL: MFCD26955386

- インチ: 1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12-/m0/s1

- InChIKey: JSZNWUQCOLGFNL-RYUDHWBXSA-N

- ほほえんだ: O[C@@H]1CN(CC2C=CC=CC=2)[C@H](CO)C1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 192

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 43.7

(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0736-500mg |

cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |

1465782-96-0 | 95% | 500mg |

¥4800.42 | 2025-01-21 | |

| eNovation Chemicals LLC | Y1123222-5g |

cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |

1465782-96-0 | 95% | 5g |

$4475 | 2024-07-28 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0736-1g |

cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |

1465782-96-0 | 95% | 1g |

8463.46CNY | 2021-05-08 | |

| eNovation Chemicals LLC | Y1123222-500mg |

cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |

1465782-96-0 | 95% | 500mg |

$610 | 2024-07-28 | |

| eNovation Chemicals LLC | Y1123222-5g |

cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |

1465782-96-0 | 95% | 5g |

$4475 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1123222-500mg |

cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |

1465782-96-0 | 95% | 500mg |

$610 | 2025-02-20 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0736-500mg |

cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |

1465782-96-0 | 95% | 500mg |

4655.75CNY | 2021-05-08 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0736-5g |

cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |

1465782-96-0 | 95% | 5g |

¥34958.27 | 2025-01-21 | |

| eNovation Chemicals LLC | Y1123222-500mg |

cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |

1465782-96-0 | 95% | 500mg |

$610 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1123222-5g |

cis-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol |

1465782-96-0 | 95% | 5g |

$4475 | 2025-02-21 |

(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine 関連文献

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568

1465782-96-0 ((2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine) 関連製品

- 4964-69-6(5-Chloroquinaldine)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2016446-36-7(2-methyl-2-(thiophen-2-yl)methylbutanal)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 157047-98-8(Benzomalvin C)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1465782-96-0)(2S,4S)-Benzyl-4-hydroxy-2-(hydroxymethyl)pyrrolidine

清らかである:99%/99%/99%

はかる:1g/5g/500mg

価格 ($):1094.0/4381.0/602.0